molecular formula C13H19NO3S B14222898 Agn-PC-008mzu CAS No. 720699-36-5

Agn-PC-008mzu

Katalognummer: B14222898
CAS-Nummer: 720699-36-5
Molekulargewicht: 269.36 g/mol
InChI-Schlüssel: DDYSNQUUMUIQJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-008mzu is a compound of interest in various scientific fields due to its unique chemical properties and potential applications

Vorbereitungsmethoden

The synthesis of Agn-PC-008mzu involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

    Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of this compound.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

    Industrial Production: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to meet the demand for this compound.

Analyse Chemischer Reaktionen

Agn-PC-008mzu undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The reduction process involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Agn-PC-008mzu has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: In biological research, this compound is used to study cellular processes and as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic tool.

    Industry: In industrial applications, this compound is used in the production of advanced materials and as an additive in manufacturing processes.

Wirkmechanismus

The mechanism of action of Agn-PC-008mzu involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: this compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Modulating Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.

    Pathways Involved: The pathways affected by this compound include those related to cell growth, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Agn-PC-008mzu is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as AGN-PC-0CUK9P and AGN-PC-0BWTZX share structural similarities with this compound.

    Uniqueness: this compound stands out due to its specific binding affinity, unique chemical structure, and broader range of applications compared to its analogs.

Eigenschaften

CAS-Nummer

720699-36-5

Molekularformel

C13H19NO3S

Molekulargewicht

269.36 g/mol

IUPAC-Name

3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propane-1-sulfonic acid

InChI

InChI=1S/C13H19NO3S/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13-14H,3-4,6,8-10H2,(H,15,16,17)

InChI-Schlüssel

DDYSNQUUMUIQJH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=CC=CC=C2C1)NCCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.